2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-15(10-6-3-2-4-7-10)18(16,17)11-8-5-9-14-12(11)13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHGFEJUVMBBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with N-methyl-N-phenylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2-Chloro-N-Ethylpyridine-3-Sulfonamide
- Molecular Formula : C₇H₉ClN₂O₂S
- Molecular Weight : 220.68 g/mol
- Key Differences: The nitrogen substituents on the sulfonamide group are ethyl and hydrogen, compared to methyl and phenyl in the target compound. The ethyl group may increase lipophilicity relative to the methyl group, influencing membrane permeability in biological systems.
3-Ethyl-N-Phenyl-[1,2,4]Triazolo-[4,3-a]Pyridine-8-Sulfonamide
- Molecular Formula : C₁₄H₁₄N₄O₂S
- Molecular Weight : 302.36 g/mol
- Key Differences :
- Incorporation of a triazolo ring fused to the pyridine, introducing additional nitrogen atoms.
- The triazolo group enhances aromaticity and may improve binding affinity in enzyme inhibition (e.g., kinase targets).
- Higher molecular weight and complexity suggest reduced synthetic accessibility compared to the target compound.
N-[4-(Propan-2-yl)Phenyl]-[1,2,4]Triazolo-[4,3-a]Pyridine-8-Sulfonamide
3-Chloro-N-Phenyl-Phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : 265.68 g/mol
- Key Differences :
- A phthalimide core instead of a pyridine-sulfonamide system.
- The chlorine atom is positioned on a benzene ring rather than a pyridine, altering electronic effects (e.g., reduced electron-withdrawing character).
- Primarily used in polymer synthesis (e.g., polyimides), highlighting divergent applications compared to sulfonamide derivatives.
Structural and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Chloro-N-methyl-N-phenylpyridine-3-sulfonamide | C₁₂H₁₁ClN₂O₂S | 282.75 | 2-Cl, N-methyl, N-phenyl |
| 2-Chloro-N-ethylpyridine-3-sulfonamide | C₇H₉ClN₂O₂S | 220.68 | 2-Cl, N-ethyl |
| 3-Ethyl-N-phenyl-[1,2,4]triazolo-pyridine-8-sulfonamide | C₁₄H₁₄N₄O₂S | 302.36 | Triazolo ring, 3-ethyl, N-phenyl |
| N-[4-(Propan-2-yl)phenyl]-triazolo-pyridine-8-sulfonamide | C₁₅H₁₆N₄O₂S | 316.38 | Triazolo ring, N-isopropylphenyl |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.68 | 3-Cl, phthalimide core |
Biological Activity
2-Chloro-N-methyl-N-phenylpyridine-3-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom and a sulfonamide functional group, contributes to its potential as an inhibitor in various enzymatic pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
The molecular formula of this compound is C12H11ClN2O2S. The presence of the sulfonamide group enhances its solubility and reactivity, making it suitable for interactions with biological targets. The synthesis typically involves the reaction of pyridine-3-sulfonyl chloride with N-methyl-N-phenylaniline under controlled conditions to ensure high yield and purity .
The biological activity of this compound primarily arises from its interaction with specific enzymes and proteins. The sulfonamide moiety is known to inhibit various biological pathways by competing with natural substrates or altering enzyme conformation. Notably, it has shown potential as an inhibitor in enzymatic pathways related to:
- Enzyme Inhibition : The compound interacts with enzymes critical for metabolic processes, potentially affecting pathways such as those involved in diabetes management and cancer therapy .
- Protein Interactions : Studies indicate that it can modulate the activity of proteins involved in signal transduction and cellular responses .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antimicrobial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition, suggesting that structural modifications could enhance its antimicrobial potency .
- Cancer Cell Line Studies : In vitro tests on human tumor cell lines revealed that this compound induced apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .
- DPP-IV Inhibition : Research focused on the compound's ability to inhibit DPP-IV showed promising results in reducing blood glucose levels in diabetic models, positioning it as a candidate for diabetes treatment .
Comparative Analysis
To understand the unique profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N-methylsulfanilamide | Contains a chlorophenyl group | Antimicrobial activity |
| 4-amino-N-(4-chlorophenyl)-N-methylbenzene | Amino group enhances solubility | Anticancer properties |
| N-(2-methylphenyl)-N-(4-fluorophenyl)sulfanilamide | Fluorine substitution alters reactivity | Potential anti-inflammatory effects |
This comparison underscores how variations in substituents can influence both chemical reactivity and biological activity, emphasizing the distinctive profile of this compound.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide, and how are reaction conditions optimized?
The most common method involves reacting pyridine-3-sulfonyl chloride derivatives with N-methylaniline under controlled conditions. Key steps include:
- Sulfonylation : Use of polar aprotic solvents (e.g., DMF or THF) to enhance reactant solubility and reaction rates .
- Chlorination : Introduction of the chloro substituent at the 2-position via electrophilic substitution, often requiring Lewis acid catalysts (e.g., AlCl₃) .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization focuses on solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios to maximize yield (reported 70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm), while N-methyl and N-phenyl groups show singlets at δ 3.2–3.5 ppm and δ 7.1–7.3 ppm, respectively .
- FTIR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and C-Cl vibrations near 550–650 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z ~297 for C₁₂H₁₁ClN₂O₂S) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and intermediates in the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to:
- Identify transition states for sulfonylation and chlorination steps.
- Evaluate substituent effects on reaction thermodynamics (e.g., chloro vs. methyl groups altering activation energies) .
- Predict regioselectivity in electrophilic substitution using Fukui indices . Experimental validation via kinetic studies (e.g., monitoring by HPLC) ensures computational accuracy .
Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?
Discrepancies often arise from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines .
- Structural Analogues : Subtle changes (e.g., trifluoromethyl vs. methyl groups) altering binding affinity . Mitigation strategies include:
- Standardizing assay protocols (e.g., CLSI guidelines).
- Conducting structure-activity relationship (SAR) studies to isolate critical functional groups .
Q. What methodologies are employed to study the interaction of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., dihydropteroate synthase) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
- In Vitro Inhibition Assays : Dose-response curves (IC₅₀ values) against target pathogens or cancer cell lines .
Q. How can reactor design and process engineering improve the scalability of sulfonamide synthesis?
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing side reactions .
- Membrane Separation : Nanofiltration membranes isolate intermediates, minimizing purification losses .
- Process Simulation : Aspen Plus® models optimize solvent recovery and energy efficiency .
Notes
- Avoid commercial-scale synthesis or pricing discussions per guidelines.
- For unresolved contradictions, cross-validation using hybrid experimental-computational workflows is recommended .
- Biological activity data should be contextualized with structural analogues (e.g., trifluoromethyl derivatives in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
